4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting with 4-amino-1H-pyrazole-3-carboxamide, reacting it with 2-fluoroethylamine and 2-hydroxyethylamine under specific conditions to form the desired compound.
Substitution Reaction: Using a pyrazole derivative as the starting material, followed by substitution reactions with appropriate reagents to introduce the 2-fluoroethyl and 2-hydroxyethyl groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, large-scale condensation reactions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out with nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes. Medicine: Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide: Similar structure but different position of the carboxamide group.
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid: Similar core structure but without the hydroxyethyl group.
Uniqueness: 4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O2/c9-1-3-13-5-6(10)7(12-13)8(15)11-2-4-14/h5,14H,1-4,10H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBGHFVKKOKRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)NCCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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